![molecular formula C21H23FN2O4 B2756486 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide CAS No. 921560-61-4](/img/structure/B2756486.png)
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C21H23FN2O4 and its molecular weight is 386.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C22H26N2O4 |
Molecular Weight | 382.5 g/mol |
CAS Number | 921543-12-6 |
Research indicates that this compound may exhibit a variety of biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may affect squalene synthase and farnesyl diphosphate synthase, which are crucial in cholesterol biosynthesis and cellular signaling processes .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of oxazepin compounds can exhibit antimicrobial properties. Specific analogs have demonstrated efficacy against various bacterial strains, although detailed studies on this particular compound are still limited .
- Anticancer Properties : Some studies have hinted at the potential of oxazepin derivatives in cancer therapy due to their ability to induce apoptosis in cancer cells. This is believed to be mediated by their interaction with mitochondrial pathways .
In Vitro Studies
In vitro studies have reported the following activities for this compound:
Study Type | Observed Activity | IC50 Value (µM) |
---|---|---|
Enzyme Inhibition | Squalene Synthase | 90 (rat) |
Antimicrobial Activity | Various bacterial strains | Varies |
Apoptosis Induction | Cancer cell lines | Varies |
Case Studies
- Case Study on Cholesterol Biosynthesis : A study demonstrated that related compounds inhibited cholesterol biosynthesis in rat models with an effective dose (ED50) of 32 mg/kg . This suggests that the compound could have implications for treating hypercholesterolemia.
- Anticancer Research : A recent investigation into oxazepin derivatives indicated that they could significantly reduce the viability of certain cancer cell lines through apoptosis induction mechanisms. The specific pathways involved are still being elucidated but are thought to involve mitochondrial dysfunction .
科学的研究の応用
Anticancer Activity
Research indicates that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide exhibit promising anticancer properties. For instance, studies have shown that derivatives of oxazepin compounds can inhibit tumor cell growth through various mechanisms such as apoptosis induction and cell cycle arrest.
A notable study highlighted that similar compounds demonstrated significant growth inhibition against several cancer cell lines including SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% . This suggests that the compound may share similar mechanisms of action.
Kinase Inhibition
The compound's structure suggests potential as a kinase inhibitor. Kinases play a crucial role in cell signaling pathways and are often targeted in cancer therapies. The presence of a tetrahydrobenzo[b][1,4]oxazepin core may enhance selectivity towards specific kinase targets. Preliminary studies indicate that related compounds have shown inhibitory effects on various kinases involved in cancer progression .
Anti-inflammatory Properties
In addition to its anticancer potential, this compound may exhibit anti-inflammatory properties. Compounds with similar functionalities have been documented to reduce inflammatory responses in vitro and in vivo by modulating cytokine production and inhibiting inflammatory pathways .
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer efficacy of a related oxazepin derivative against glioblastoma cell lines. The results demonstrated that treatment with the compound led to significant apoptosis and reduced cell viability . This reinforces the potential of N-(5-ethyl-3,3-dimethyl-4-oxo) derivatives in oncology.
Case Study 2: Kinase Targeting
Another study focused on the synthesis of compounds with oxazepin structures aimed at targeting specific kinases involved in cancer metastasis. The results indicated that these compounds effectively inhibited kinase activity and reduced metastatic potential in preclinical models .
特性
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-(4-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4/c1-4-24-17-11-15(7-10-18(17)28-13-21(2,3)20(24)26)23-19(25)12-27-16-8-5-14(22)6-9-16/h5-11H,4,12-13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQINWYDYOGLHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。